molecular formula C24H31FN4O B3951977 1'-(3-fluorobenzyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

1'-(3-fluorobenzyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B3951977
M. Wt: 410.5 g/mol
InChI Key: XTTQKCGWGRTRDA-UHFFFAOYSA-N
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Description

1'-(3-fluorobenzyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as Compound 1, is a novel synthetic compound that has shown potential in scientific research applications. It belongs to the class of piperidine-based compounds and has been synthesized using a unique method.

Mechanism of Action

The mechanism of action of 1'-(3-fluorobenzyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 involves the modulation of dopamine neurotransmission. It acts as a partial agonist of the dopamine D2 receptor, leading to an increase in dopamine release in the brain. This, in turn, leads to an increase in the activity of the mesolimbic dopamine system, which is responsible for reward and reinforcement.
Biochemical and Physiological Effects:
This compound 1 has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to an increase in locomotor activity and reward-related behavior. It has also been found to have anxiolytic and antidepressant effects, possibly due to its modulation of the dopamine system.

Advantages and Limitations for Lab Experiments

One of the advantages of 1'-(3-fluorobenzyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 is its high selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of the dopamine system in various physiological and pathological conditions. However, one of the limitations of this compound 1 is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1'-(3-fluorobenzyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1. One potential area of investigation is its potential as a treatment for drug addiction and Parkinson's disease. It may also be useful in the development of novel antidepressant and anxiolytic agents. Further studies are needed to elucidate its mechanism of action and to explore its potential in various scientific research applications.
Conclusion:
In conclusion, this compound 1 is a novel synthetic compound that has shown potential in various scientific research applications. Its unique synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various scientific research applications.

Scientific Research Applications

1'-(3-fluorobenzyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide 1 has shown potential in various scientific research applications. It has been found to have an affinity for the dopamine D2 receptor and has been used in studies related to drug addiction and Parkinson's disease. It has also been investigated for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN4O/c25-21-5-3-4-19(16-21)18-28-12-9-23(10-13-28)29-14-7-20(8-15-29)24(30)27-17-22-6-1-2-11-26-22/h1-6,11,16,20,23H,7-10,12-15,17-18H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTQKCGWGRTRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3CCN(CC3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-(3-fluorobenzyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
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